propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in production. The process is designed to minimize waste and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Uniqueness
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the trifluoroethyl group on the pyrazole ring influences its reactivity and interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14F3N3 |
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Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3 |
InChI Key |
ATDDZCCKZFYHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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